molecular formula C24H34F3N3O3 B1677234 MK-0812 CAS No. 624733-88-6

MK-0812

カタログ番号 B1677234
CAS番号: 624733-88-6
分子量: 469.5 g/mol
InChIキー: MTMDXAIUENDNDL-RJSMDTJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .


Molecular Structure Analysis

The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string: O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3 .


Physical And Chemical Properties Analysis

MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .

科学的研究の応用

Application 1: CCR2 Antagonist in Immunology and Inflammation

  • Summary of the Application : MK-0812 is known to be an antagonist of the chemokine (C-C) motif receptor 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes to tissues .
  • Methods of Application or Experimental Procedures : In human whole blood, MK-0812 completely blocks all MCP-1 mediated response in a concentration-dependent manner . In isolated monocytes, MK-0812 also inhibits 125I-MCP-1 binding in a concentration-dependent manner . Furthermore, MK-0812 causes the forward scatter light measurement of monocytes to be lower than the unstimulated or baseline level .
  • Results or Outcomes : In rhesus monkey whole blood, MK-0812 inhibits monocyte morphological changes, with an IC50 value of 8 nM . MK-0812 dose-dependently inhibits monocyte recruitment, which is related to MK-0812’s inhibition of MCP-1 induced monocyte morphological changes .

Application 2: Inhibition of Mammosphere Formation in Breast Cancer Cells

  • Summary of the Application : MK-0812 has been shown to inhibit mammosphere formation of BT-549 breast cancer cells . This effect is enhanced by the β-catenin inhibitor PNU 74654 .
  • Methods of Application or Experimental Procedures : The exact experimental procedures are not detailed in the source, but typically, mammosphere formation assays involve culturing cancer cells in non-adherent conditions and assessing the ability of cells to form spherical colonies .
  • Results or Outcomes : The administration of MK-0812 resulted in a decrease in mammosphere formation, indicating a potential role for this compound in inhibiting breast cancer stem cell activity .

Application 3: Modulation of Monocyte Levels in Blood

  • Summary of the Application : MK-0812 has been shown to modulate monocyte levels in the blood .
  • Methods of Application or Experimental Procedures : MK-0812 was administered at doses of 0.03, 0.1, and 0.3 mg/kg, which resulted in an increase in chemokine (C-C) motif ligand 2 (CCL2) levels and a decrease in CD11b+ monocytes in mouse blood .
  • Results or Outcomes : The administration of MK-0812 caused a dose-dependent reduction in circulating Ly6Chi monocytes and a corresponding elevation in the CCR2 ligand CCL2 .

Application 4: Inhibition of Aurora Kinases in Cancer Cells

  • Summary of the Application : MK-0812 has been shown to inhibit Aurora kinases, which are often overexpressed in cancer cells . This effect could potentially be used to develop new treatments for cancer .
  • Methods of Application or Experimental Procedures : The exact experimental procedures are not detailed in the source, but typically, kinase inhibition assays involve treating cancer cells with the inhibitor and assessing the effect on cell proliferation .
  • Results or Outcomes : The administration of MK-0812 resulted in a decrease in the activity of Aurora kinases, indicating a potential role for this compound in inhibiting cancer cell proliferation .

Application 5: Modulation of CCR2 in Inflammatory Diseases

  • Summary of the Application : MK-0812 has been shown to modulate CCR2, a chemokine receptor involved in the recruitment of monocytes to sites of inflammation . This effect could potentially be used to develop new treatments for inflammatory diseases .
  • Methods of Application or Experimental Procedures : MK-0812 was administered at doses of 0.03, 0.1, and 0.3 mg/kg, which resulted in an increase in chemokine (C-C) motif ligand 2 (CCL2) levels and a decrease in CD11b+ monocytes in mouse blood .
  • Results or Outcomes : The administration of MK-0812 caused a dose-dependent reduction in circulating Ly6Chi monocytes and a corresponding elevation in the CCR2 ligand CCL2 .

特性

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0812

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0812
Reactant of Route 2
Reactant of Route 2
MK-0812
Reactant of Route 3
Reactant of Route 3
MK-0812
Reactant of Route 4
MK-0812
Reactant of Route 5
MK-0812
Reactant of Route 6
MK-0812

Citations

For This Compound
164
Citations
PD O'Brien, LM Hinder, SD Parlee… - Diabetes, Obesity …, 2017 - Wiley Online Library
… following MK-0812 treatment in ob/ob mice, thus confirming that the lack of MK-0812 … In summary, MK-0812 had no effect on the metabolic parameters or the severity of DPN and …
Number of citations: 16 dom-pubs.onlinelibrary.wiley.com
A Smailagic, HF Håkansson, AH Jansson, M Varga… - researchgate.net
… In this study, we have examined the effects of CCR2b antagonist, MK-0812, on lung inflammation and mechanics in an LPS mouse model. … In contrast to significant inhibitory …
Number of citations: 0 www.researchgate.net
R Horuk - Nature reviews Drug discovery, 2009 - nature.com
… MK-0812 entered Phase II clinical trials for both rheumatoid arthritis and multiple sclerosis (… to receive placebo or MK-0812 doses of 4 mg or 10 mg 10,11,12 . MK-0812 failed to show …
Number of citations: 357 www.nature.com
JD Taylor, A Smailagic, H Falk Håkansson… - A22. ENDOTOXIN …, 2011 - atsjournals.org
… the effects of CCR2 antagonist, MK-0812, on lung inflammation … Moreover, MK-0812 significantly improved the ability of the … dyn MK-0812 significantly elevated the BAL levels of …
Number of citations: 0 www.atsjournals.org
AK Apel, RKY Cheng, CS Tautermann, M Brauchle… - Structure, 2019 - cell.com
… In this study we investigate the orthosteric antagonist MK0812, a tetrahydropyranyl … variant in complex with the orthosteric antagonist MK-0812 determined by a combination of stabilizing …
Number of citations: 40 www.cell.com
T Wisniewski, E Bayne, J Flanagan, Q Shao… - Journal of …, 2010 - Elsevier
… antagonist (MK-0812). Using a delayed-type hypersensitivity reaction to elicit monocyte recruitment to the skin of rhesus monkeys, we also evaluated the ability of MK-0812 to block …
Number of citations: 37 www.sciencedirect.com
S Zhao, B Wu, RC Stevens - Structure, 2019 - cell.com
… For example, the pose of Ex15 (a CCR2 antagonist) superimposes with MK-0812, but further extends toward TM3 and TM4, forming strong interactions with H1213.33. Because …
Number of citations: 30 www.cell.com
A Magarkar, G Schnapp, AK Apel… - ACS Medicinal …, 2019 - ACS Publications
… in the binding pocket with 15a and MK-0812. Due to the severe drop in RT for 8, we expected a similar water density pattern as for MK-0812 because we postulated a similar underlying …
Number of citations: 12 pubs.acs.org
Z Miao, LS Ertl, B Zhao, Y Wang… - Nephrology Dialysis …, 2020 - academic.oup.com
… -[R] and CCX872) and the orthosteric inhibitors (MK-0812 and CCX598) were potent CCR2 … vs vehicle, p=0.005), but MK-0812 and CCX598 did not exhibit proteinuria lowering effect. …
Number of citations: 2 academic.oup.com
R Cheng, CY Huang, M Hennig, H Nar… - The FEBS …, 2020 - Wiley Online Library
… The MD simulations based on our structure provide insights into the residence time of MK-0812 and analogs. Prolonging the residence time of CCR2 antagonists offers a compound …
Number of citations: 6 febs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。